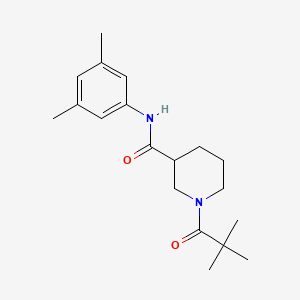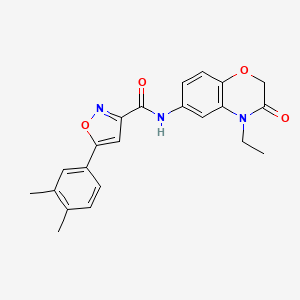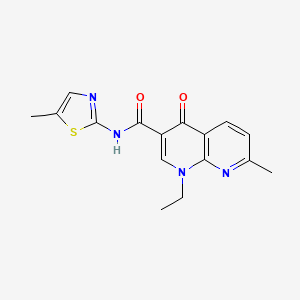![molecular formula C15H13ClN6S B4513041 3-(4-chlorobenzyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4513041.png)
3-(4-chlorobenzyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazolo-thiadiazole compounds typically involves a one-pot, multi-component reaction, yielding high product yields under simple reaction conditions. For example, Jilloju et al. (2021) described an efficient synthesis of 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives using a one-pot, three-component cascade reaction (Jilloju, Shyam, Raju, & Vedula, 2021).
Molecular Structure Analysis
Structural analysis of triazolo-thiadiazole derivatives typically involves advanced spectroscopic techniques. For instance, Nanjunda-Swamy et al. (2005) characterized a similar compound, 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, using X-ray crystal structure analysis (Nanjunda-Swamy et al., 2005).
Chemical Reactions and Properties
The chemical properties of triazolo-thiadiazole derivatives often include their interaction with various biological targets. For example, compounds like 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown interactions with antimicrobial and anticancer agents, suggesting a wide range of chemical reactivity and biological interactions (Jilloju et al., 2021).
Physical Properties Analysis
The physical properties of these compounds are typically characterized by their solid-state structures. For instance, the X-ray crystal structure analysis of related compounds reveals information about molecular dimensions, crystal packing, and intermolecular interactions, which are crucial for understanding their physical properties (Nanjunda-Swamy et al., 2005).
Chemical Properties Analysis
The chemical properties of triazolo-thiadiazole derivatives are often evaluated in terms of their biological activities. As demonstrated by Jilloju et al. (2021), these compounds can exhibit significant antimicrobial properties, indicating a strong interaction with biological systems and a potential for pharmaceutical applications (Jilloju et al., 2021).
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6S/c1-9-12(8-21(2)19-9)14-20-22-13(17-18-15(22)23-14)7-10-3-5-11(16)6-4-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJROYUKDREDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4512973.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512977.png)
![4-[3-(4-methyl-1H-indol-1-yl)propanoyl]-2-piperazinone](/img/structure/B4512982.png)

![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4512997.png)




![N-cyclopropyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4513039.png)
![2-{[4-(2,4-dichlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4513043.png)
![2-[1-(4-bromophenyl)-3,5-dioxooctahydro-2,6-methanoazireno[2,3-f]isoindol-4(1H)-yl]propanoic acid](/img/structure/B4513046.png)
